molecular formula C28H29N7O2 B12400190 ChemR23-IN-1

ChemR23-IN-1

Cat. No.: B12400190
M. Wt: 495.6 g/mol
InChI Key: GZKNEPIIFJDVNG-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ChemR23-IN-1 is a chemical compound known for its inhibitory action on the ChemR23 receptor, a G protein-coupled receptor. This receptor is involved in various physiological processes, including inflammation and immune response. This compound has shown significant potential in blocking chemerin-triggered chemotaxis in vitro, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ChemR23-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. typical synthetic methods for such inhibitors involve:

    Formation of Core Structure: This step often involves the use of palladium-catalyzed cross-coupling reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Processing: Large reactors are used to carry out the reactions in batches.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ChemR23-IN-1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

ChemR23-IN-1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the ChemR23 receptor and its role in various chemical processes.

    Biology: Helps in understanding the biological functions of ChemR23, including its role in immune response and inflammation.

    Medicine: Potential therapeutic applications in treating diseases related to inflammation and immune dysregulation.

    Industry: Used in the development of new drugs targeting the ChemR23 receptor.

Mechanism of Action

ChemR23-IN-1 exerts its effects by inhibiting the ChemR23 receptor. This receptor is activated by ligands such as chemerin and resolvin E1, which play roles in inflammation and immune response. By blocking this receptor, this compound prevents the downstream signaling pathways that lead to inflammation and immune cell migration .

Comparison with Similar Compounds

Similar Compounds

    Chemerin-9: Another ligand for the ChemR23 receptor, but acts as an agonist rather than an inhibitor.

    Resolvin E1: A lipid mediator that also activates the ChemR23 receptor.

Uniqueness

ChemR23-IN-1 is unique in its ability to selectively inhibit the ChemR23 receptor with high potency, making it a valuable tool for studying the receptor’s role in various physiological processes and for potential therapeutic applications .

Properties

Molecular Formula

C28H29N7O2

Molecular Weight

495.6 g/mol

IUPAC Name

2-[butyl-[(1R)-1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]ethyl]amino]-N-methyl-1,3-benzoxazole-5-carboxamide

InChI

InChI=1S/C28H29N7O2/c1-4-5-16-35(28-30-24-17-21(27(36)29-3)14-15-25(24)37-28)18(2)19-10-12-20(13-11-19)22-8-6-7-9-23(22)26-31-33-34-32-26/h6-15,17-18H,4-5,16H2,1-3H3,(H,29,36)(H,31,32,33,34)/t18-/m1/s1

InChI Key

GZKNEPIIFJDVNG-GOSISDBHSA-N

Isomeric SMILES

CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)[C@H](C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Canonical SMILES

CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)C(C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Origin of Product

United States

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